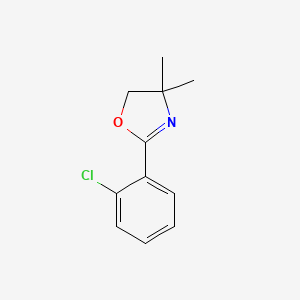
1-Benzyl-1,2,4-triazole
Vue d'ensemble
Description
1-Benzyl-1,2,4-triazole is a chemical compound with the molecular formula C9H9N3 . It has an average mass of 159.188 Da and a monoisotopic mass of 159.079651 Da . It is also known by other names such as 1-(Phenylmethyl)-1H-1,2,4-triazole and 1-Benzyl-1H-1,2,4-triazole .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 1-Benzyl-1,2,4-triazole, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Another study summarized the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,2,4-triazole consists of a triazole ring attached to a benzyl group . The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-1,2,4-triazole are not detailed in the retrieved sources, triazole derivatives are known to participate in a variety of chemical reactions . For instance, one study reported the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .
Physical And Chemical Properties Analysis
1-Benzyl-1,2,4-triazole has a molecular formula of C9H9N3 and an average mass of 159.188 Da . More detailed physical and chemical properties specific to 1-Benzyl-1,2,4-triazole were not found in the retrieved sources.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- 1,2,4-Triazoles, including 1-Benzyl-1,2,4-triazole, are known for their significant biological activities, such as analgesic, antibacterial, fungicidal, anti-inflammatory, antiviral, and anticancer properties. A study synthesized various derivatives of 1-Benzyl-1,2,4-triazole, demonstrating their potential in medicinal chemistry (Kaczor et al., 2013).
Chemical Properties and Synthesis Methods
- The chemistry of 1,2,4-triazoles, including 1-Benzyl-1,2,4-triazole, is of interest for their unique chemical properties. They are used as core scaffolds in various drugs and have been the subject of numerous patents due to their wide range of biological activities. This demonstrates the ongoing research and development in the field of triazoles (Ferreira et al., 2013).
Applications in Material Science
- Triazoles, including 1-Benzyl-1,2,4-triazole, have applications in material science, such as corrosion inhibitors. A study explored the use of triazole derivatives as corrosion inhibitors for metals, showcasing their utility beyond biological systems (Zheludkevich et al., 2005).
Quantum Mechanical and Structural Studies
- Comprehensive quantum mechanical and structural studies of triazole derivatives, including 1-Benzyl-1,2,4-triazole, have been conducted. These studies provide insights into the electronic, nonlinear optical, and biological properties of these molecules, contributing to our understanding of their potential applications in various fields (Al-Otaibi et al., 2020).
Orientations Futures
Triazole derivatives, including 1-Benzyl-1,2,4-triazole, have shown promising potential in various fields, particularly in medicinal chemistry . Future research could focus on harnessing the optimum antibacterial potential of this scaffold and dealing with the escalating problems of microbial resistance . Additionally, the development of novel antibacterial agents incorporating 1,2,4-triazole could be a potential future direction .
Propriétés
IUPAC Name |
1-benzyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-9(5-3-1)6-12-8-10-7-11-12/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQEHYYXTVKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209692 | |
| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-1,2,4-triazole | |
CAS RN |
6085-94-5 | |
| Record name | 1-(Phenylmethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6085-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-](/img/structure/B1617706.png)

![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)

